molecular formula C9H17N3O B11770077 1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)propan-1-amine

1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)propan-1-amine

Cat. No.: B11770077
M. Wt: 183.25 g/mol
InChI Key: AVUZYUUDCUVBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)propan-1-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)propan-1-amine typically involves the reaction of an imidazole derivative with a suitable alkylating agent. One common method is the alkylation of 2-imidazole with 2-methoxyethylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring or the amine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce secondary amines.

Scientific Research Applications

1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)propan-1-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-imidazol-2-yl)-N-methylpropan-1-amine
  • 1-(1H-imidazol-2-yl)-N-ethylpropan-1-amine
  • 1-(1H-imidazol-2-yl)-N-(2-hydroxyethyl)propan-1-amine

Uniqueness

1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)propan-1-amine is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity. This makes it distinct from other similar compounds and may provide advantages in specific applications.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)propan-1-amine

InChI

InChI=1S/C9H17N3O/c1-3-8(10-6-7-13-2)9-11-4-5-12-9/h4-5,8,10H,3,6-7H2,1-2H3,(H,11,12)

InChI Key

AVUZYUUDCUVBAJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC=CN1)NCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.